

# Pingbeimine C Demonstrates Potent In Vivo Anti-Cancer Effects: A Comparative Guide

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## Compound of Interest

Compound Name: Pingbeimine C

Cat. No.: B192117

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[City, State] – [Date] – New research highlights the significant in vivo anti-cancer properties of **Pingbeimine C**, also known as Peiminine, a natural compound extracted from the bulbs of *Fritillaria thunbergii*. This guide provides a comprehensive comparison of **Pingbeimine C**'s efficacy against established chemotherapeutic agents in preclinical cancer models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

## Comparative Efficacy in Colorectal Cancer Xenograft Models

**Pingbeimine C** has demonstrated notable tumor growth inhibition in colorectal cancer xenograft models. To provide a clear comparison, this guide presents data from studies utilizing the HCT-116 human colorectal carcinoma cell line, a well-established model in cancer research. While direct head-to-head studies are limited, an indirect comparison can be made with standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Oxaliplatin, using data from studies with similar experimental designs.

## Quantitative Data Summary: HCT-116 Xenograft Models

Treatment Group	Dosage & Schedule	Mean Tumor Volume (mm <sup>3</sup> ) ± SD/SEM (End of Study)	Tumor Growth Inhibition (%)	Citation
Pingbeimine C	20 mg/kg/day, i.p.	Data not explicitly provided in a comparable format	Significant inhibition reported	[1]
5-Fluorouracil	25 mg/kg, i.p., weekly	~400 mm <sup>3</sup> ± SD (Day 40)	Not explicitly calculated	[2]
5-Fluorouracil	50 mg/kg/week, i.p.	~250 mm <sup>3</sup> ± SD (Day 28)	~70% (estimated from graphical data)	[3]
Oxaliplatin	8 mg/kg, i.p., weekly (Days 0, 7, 14)	~250 mm <sup>3</sup> ± SD (Day 14)	Significant reduction	[4]
Oxaliplatin	7.5 mg/kg, i.p., twice weekly	~1000 mm <sup>3</sup> (Day 21)	~25%	[5]
Oxaliplatin	10 mg/kg, i.p., 3 times/week	~500 mm <sup>3</sup> ± SD (Day 21)	~50% (estimated from graphical data)	[6]
Control (Vehicle)	Saline/PBS, i.p.	~1200 mm <sup>3</sup> ± SD (Day 40)	0%	[2]
Control (Vehicle)	Saline, i.p.	~800 mm <sup>3</sup> ± SD (Day 28)	0%	[3]
Control (Vehicle)	NaCl, i.p.	~1200 mm <sup>3</sup> ± SD (Day 14)	0%	[4]
Control (Vehicle)	Vehicle, i.p.	~1300 mm <sup>3</sup> (Day 21)	0%	[5]

Control (Vehicle)	Saline, i.p.	~1000 mm <sup>3</sup> ± SD (Day 21)	0%	[6]
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Note: Direct statistical comparison between studies is not possible due to variations in experimental conditions. The data is presented for illustrative purposes.

## Efficacy in Breast Cancer Xenograft Models

**Pingbeimine C** has also been evaluated in breast cancer models, demonstrating its potential across different cancer types.

### Quantitative Data Summary: MDA-MB-231 Xenograft Models

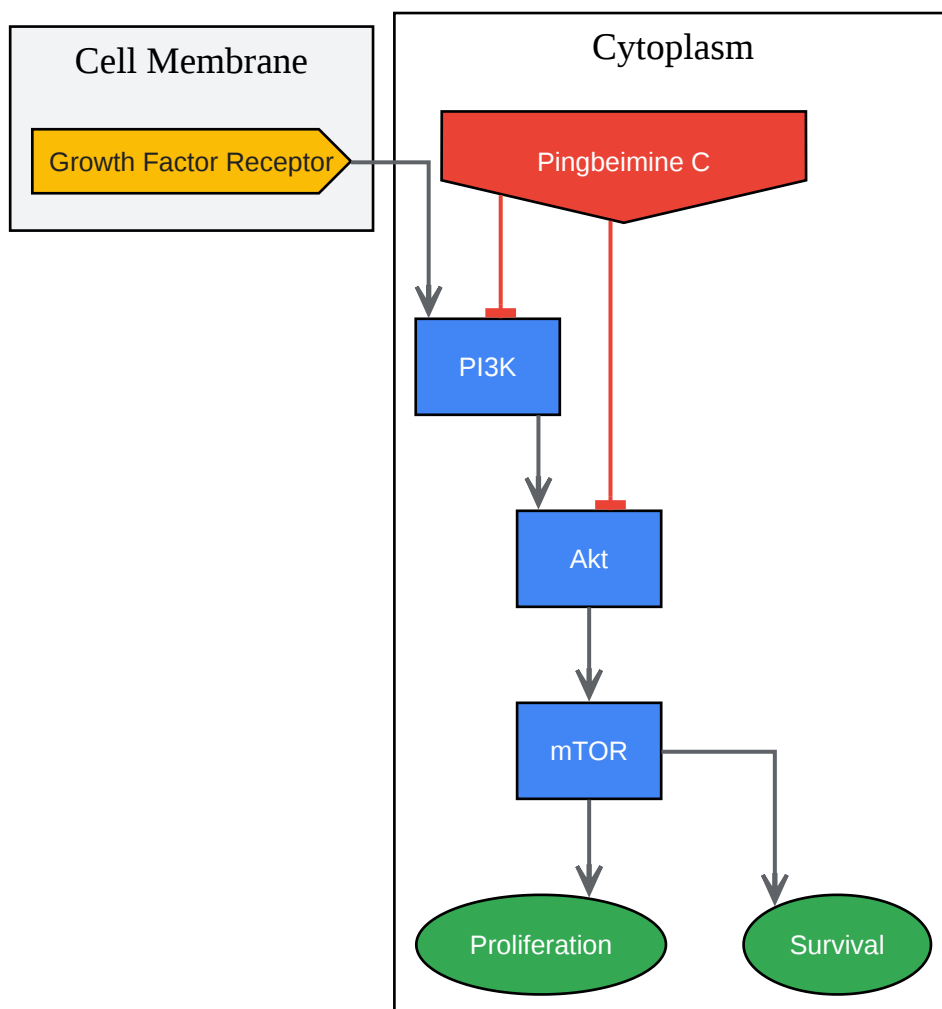
Treatment Group	Dosage & Schedule	Mean Tumor Volume/Weight (End of Study)	Tumor Growth Inhibition (%)	Citation
Pingbeimine C	Not explicitly stated in vivo	Downregulates PI3K/Akt, increases p53 and Bax	Not available	[7]
Control (Vehicle)	Not applicable	Not applicable	0%	[7]

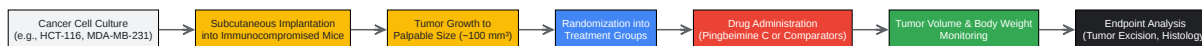
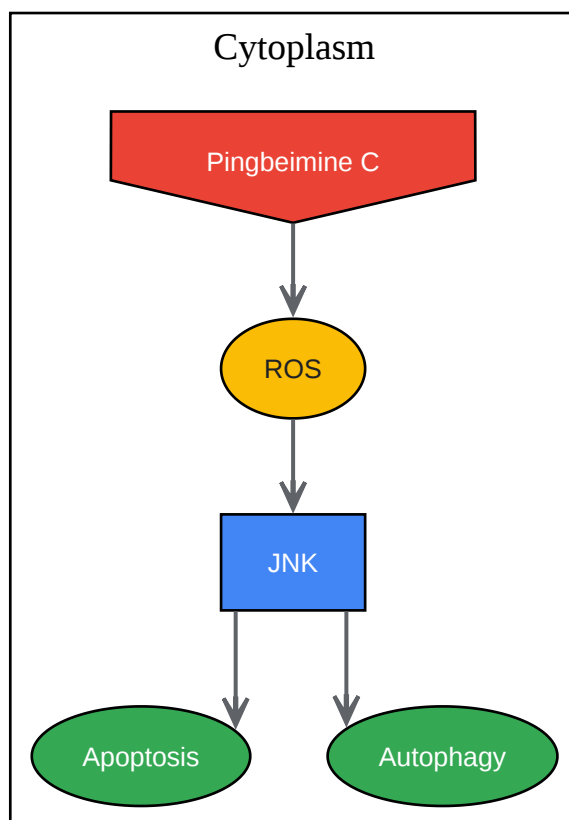
## Mechanistic Insights: Signaling Pathways Modulated by Pingbeimine C

**Pingbeimine C** exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

### PI3K/Akt/mTOR Signaling Pathway

**Pingbeimine C** has been shown to downregulate the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival.[7]





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